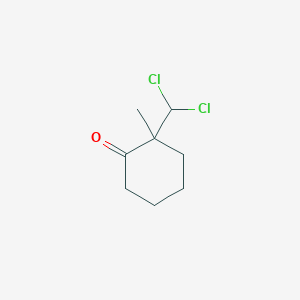
Cyclohexanone, 2-(dichloromethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where two chlorine atoms and a methyl group are attached to the second carbon of the cyclohexanone ring. It is a colorless, oily liquid with a characteristic odor and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclohexanone using dichloromethane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-(dichloromethyl)-2-methyl- often involves large-scale chlorination processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high production efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclohexanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(dichloromethyl)-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Applied in the manufacturing of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(dichloromethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A parent compound with a similar cyclic structure but without the dichloromethyl and methyl substitutions.
2-Methylcyclohexanone: A derivative with a methyl group attached to the second carbon but lacking the dichloromethyl group.
2-Chlorocyclohexanone: A compound with a chlorine atom attached to the second carbon but without the additional methyl group.
Uniqueness
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is unique due to the presence of both dichloromethyl and methyl groups on the cyclohexanone ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
26775-54-2 |
|---|---|
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Cl2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
Clave InChI |
WXWMCAOWMRFJFP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



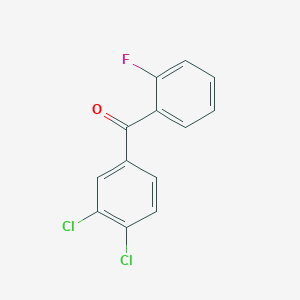

![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)


![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
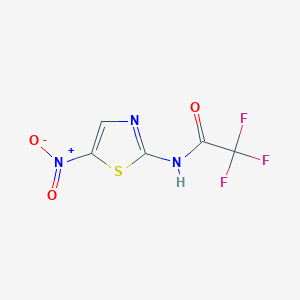
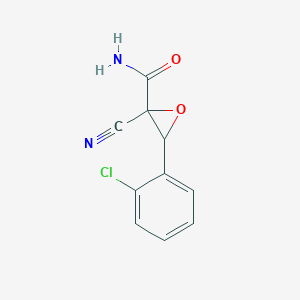
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)

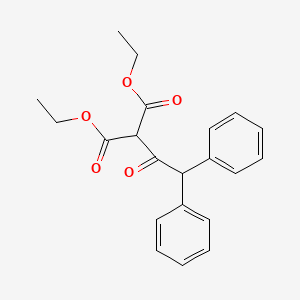
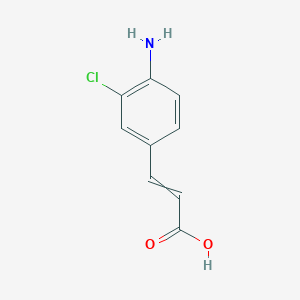
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
